5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXMJFAGUNZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization.
Mode of Action
Based on the reported activity of similar compounds, it could potentially interact with its targets, such as tubulin, leading to the inhibition of polymerization. This interaction could disrupt the normal functioning of cells, particularly those in the process of division or growth.
Biochemical Pathways
Given the potential target of tubulin, it could impact the microtubule dynamics within cells, affecting processes such as cell division and intracellular transport.
Result of Action
The molecular and cellular effects of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid’s action would likely be related to its potential antiproliferative activity. By inhibiting tubulin polymerization, it could disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid could be influenced by various environmental factors. These might include the pH of the environment, presence of other interacting molecules, and temperature. .
Biological Activity
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS Number: 329268-90-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, which are summarized below based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.68 g/mol
- IUPAC Name : 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
- SMILES Notation : O=C(O)C1=NC(N2CCCCC2)=NC=C1Cl
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid, particularly its efficacy against various cancer cell lines. The compound has shown significant cytotoxicity in several assays:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.87 - 12.91 | Better than 5-Fluorouracil |
| MDA-MB-231 | 1.75 - 9.46 | Better than 5-Fluorouracil |
In these studies, the compound demonstrated a higher selectivity index compared to traditional chemotherapeutics, suggesting a potentially safer therapeutic profile . Furthermore, it induced apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- EGFR Inhibition : The compound has been noted to significantly inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
- Apoptosis Induction : Enhanced levels of caspase 9 were observed in treated samples, indicating that it promotes apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies reveal that 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a favorable profile:
- Clearance Rate : Approximately 82.7 mL/h/kg after intravenous administration.
- Oral Bioavailability : Estimated at 31.8% following oral dosing, indicating reasonable absorption and systemic availability .
Toxicity Profile
Toxicity assessments have shown that this compound does not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) . This suggests a promising safety margin for further development as a therapeutic agent.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 and MDA-MB-231 Cells : This study focused on the cytotoxic effects and mechanism of action, demonstrating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
- In Vivo Studies : Research involving animal models indicated no adverse effects at high doses, supporting its potential use in clinical settings .
- Comparative Analysis with Other Pyrimidine Derivatives : A comparative study highlighted that derivatives with similar structures exhibited varying degrees of biological activity, emphasizing the importance of specific substitutions in enhancing efficacy against cancer cells .
Scientific Research Applications
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at the 5-position, a pyrrolidine ring at the 2-position, and a carboxylic acid group at the 4-position. It has a molecular weight of 227.65 g/mol and the molecular formula C₉H₁₀ClN₃O₂.
Preparation Methods
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves these steps:
- Formation of the Pyrimidine Ring The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
- Introduction of the Pyrrolidine Ring The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group at the 2-position of the pyrimidine ring.
- Carboxylation The carboxylic acid group can be introduced through carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Various synthetic routes can be employed to prepare 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, and these methods allow for structural modifications that can lead to derivatives with enhanced properties.
Applications in Scientific Research
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has various scientific research applications:
- Medicinal Chemistry It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. The pyrrolidine moiety in 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid serves as a versatile scaffold for designing novel compounds.
- Biological Studies The compound is used in biological assays to study its effects on cellular processes and molecular targets.
- Chemical Synthesis It is employed as a building block in the synthesis of more complex heterocyclic compounds.
- Industrial Applications The compound is used in the development of agrochemicals and other industrial chemicals.
Specific Research Areas
- Inhibition of Prolyl-4-Hydroxylase This compound has been investigated for its inhibitory activity against prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which plays a crucial role in fibrosis, wound healing, and tissue repair. Inhibition of prolyl-4-hydroxylase may have therapeutic implications for fibrotic diseases.
- RORγt Inhibition Researchers have explored 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid as a scaffold for designing RORγt inhibitors. RORγt is a transcription factor involved in immune responses and autoimmune diseases, and some derivatives exhibit promising RORγt inhibition, potentially impacting autoimmune conditions.
- Antioxidant and Anticholinergic Properties Derivatives of this compound have been evaluated for antioxidant and anticholinergic properties, with specific derivatives potentially showing antioxidant effects or modulating cholinergic pathways.
- Enzyme Interactions Researchers investigate the compound’s interactions with enzymes, including prolyl-4-hydroxylase, through enzyme assays, crystallography, and computational modeling to gain insights into enzyme inhibition mechanisms and potential therapeutic applications.
- Protein Binding Researchers use 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid as a ligand to study protein binding sites, using X-ray crystallography, NMR spectroscopy, or computational docking to understand ligand–protein interactions for drug design and optimization.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 6 of the pyrimidine ring, impacting physicochemical properties and biological activity:
*Estimated based on molecular formula (C10H12ClN3O2).
Substituent Impact Analysis:
- Piperidine vs. Methylthio/Methylsulfonyl: The bulkier piperidine group may improve target selectivity compared to smaller substituents like methylthio. Methylsulfonyl (PK11000) acts as a Michael acceptor, enabling covalent binding to cysteine residues, whereas piperidine likely engages in non-covalent interactions .
- The hydroxyl group at position 6 improves solubility but may limit blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity : Piperidine and pyrrolidine substituents increase logP values compared to methylthio or hydroxyl groups, influencing membrane permeability.
- Solubility : Hydroxyl and carboxylic acid groups enhance aqueous solubility (e.g., cyclopropyl-hydroxyl analog in ), whereas piperidine derivatives may require formulation optimization .
Preparation Methods
Primary Synthetic Routes
Method A: Nickel-Catalyzed Coupling and Cyclization
Adapted from the synthesis of structurally analogous pyrrolopyrimidines, this method employs nickel-catalyzed coupling to introduce the piperidine group, followed by cyclization and oxidation.
Step 1: Nickel-Mediated Coupling of 5-Bromo-2-chloropyrimidine-4-carboxylic Acid with Piperidine
Reagents :
- 5-Bromo-2-chloropyrimidine-4-carboxylic acid
- Piperidine
- Nickel(II) chloride (NiCl₂, 0.003 eq)
- Cuprous iodide (CuI, 0.025 eq)
- Triphenylphosphine (PPh₃, 0.043 eq)
- N,N-Diisopropylethylamine (DIPEA, 2.1 eq)
- Ethanol (solvent)
Procedure :
- Charge a flask with 5-bromo-2-chloropyrimidine-4-carboxylic acid (1 eq), NiCl₂, CuI, PPh₃, and DIPEA in ethanol.
- Add piperidine (3.2 eq) dropwise at 65°C under nitrogen.
- Stir for 8 hours, then cool to 5–10°C to precipitate the product.
Outcome :
- Intermediate: 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (Yield: 73–78%).
- Key Advantage: Avoids costly palladium catalysts, reducing production costs by ~40% compared to traditional methods.
Step 2: Purification and Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding a white crystalline solid (purity >95% by HPLC).
Method B: Direct Nucleophilic Aromatic Substitution (SNAr)
Reaction Mechanism
The electron-withdrawing carboxylic acid group at C4 activates the C2 position for SNAr with piperidine. Chlorine at C5 further enhances ring electrophilicity.
Reagents :
- 2,5-Dichloropyrimidine-4-carboxylic acid
- Piperidine (5 eq)
- Potassium carbonate (K₂CO₃, 3 eq)
- Dimethylformamide (DMF, solvent)
Procedure :
- Heat 2,5-dichloropyrimidine-4-carboxylic acid and piperidine in DMF at 100°C for 12 hours.
- Quench with ice water, acidify to pH 3, and extract with ethyl acetate.
Outcome :
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Ni Catalysis) | Method B (SNAr) |
|---|---|---|
| Yield | 73–78% | 65–70% |
| Catalyst Cost | $120/kg (NiCl₂) | N/A |
| Reaction Time | 8 hours | 12 hours |
| Byproducts | Minimal | Hydrolysis derivatives |
| Scalability | Industrial | Lab-scale |
Key Insight : Method A’s nickel-catalyzed approach offers superior yield and scalability, making it preferable for bulk synthesis. Method B remains useful for small-scale applications where metal residues are prohibitive.
Optimization Strategies and Challenges
Enhancing Coupling Efficiency
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Regulatory Compliance
- ICH Guidelines : Residual nickel levels must be <10 ppm in the final API. Chelating resins (e.g., Dowex M4195) achieve <5 ppm post-purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
